4-Methyl-2-(piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine
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Overview
Description
Molecular Structure Analysis
The molecule contains several nitrogen atoms, which are capable of forming hydrogen bonds. This could influence its solubility in different solvents and its interactions with other molecules. The presence of the piperazine and piperidine rings could also impart some degree of flexibility to the molecule, potentially allowing it to adopt different conformations .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the nitrogen atoms in the pyrimidine, piperazine, and piperidine rings. These nitrogen atoms could act as nucleophiles in reactions with electrophiles. The methyl group on the pyrimidine ring could potentially be involved in reactions with strong bases .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms could make the compound more polar, influencing its solubility in different solvents. The exact properties would need to be determined experimentally .Scientific Research Applications
Synthesis and Chemical Properties
Research on compounds structurally related to "4-Methyl-2-(piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine" often involves the synthesis of novel derivatives with potential pharmacological properties. For instance, studies on the synthesis and pharmacological properties of 4-piperazino-5-methylthiopyrimidines have revealed compounds with antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties, highlighting the chemical versatility and potential for further pharmacological exploration of such compounds (Mattioda et al., 1975).
Pharmacological Screening
Compounds with a pyrimidine structure, including variations similar to "this compound", have been evaluated for various pharmacological activities. For instance, pyrido(2,3-d)pyrimidine derivatives have shown significant antibacterial activity, especially against gram-negative bacteria, which underscores the potential of pyrimidine derivatives in antibacterial drug development (Matsumoto & Minami, 1975).
Anticancer Activity
The antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines suggests that modifications to the pyrimidine core can yield compounds with potential anticancer properties. Some derivatives exhibited significant activity, indicating the therapeutic potential of these compounds in cancer treatment (Mallesha et al., 2012).
Structural Analysis and Interaction Studies
Structural analysis and interaction studies, such as the adduct formation between pyrimidine derivatives and piperidine, provide insights into the molecular interactions and hydrogen bonding patterns that are crucial for the design of compounds with desired pharmacological effects. Such studies contribute to our understanding of the structural prerequisites for biological activity and drug design (Orozco et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
4-methyl-2-piperazin-1-yl-6-piperidin-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5/c1-12-11-13(18-7-3-2-4-8-18)17-14(16-12)19-9-5-15-6-10-19/h11,15H,2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FECISBKWOMSXPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCNCC2)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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